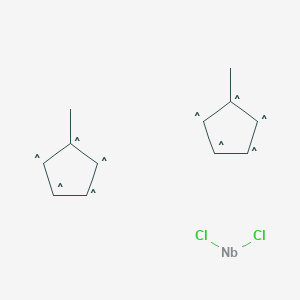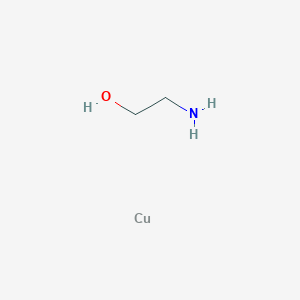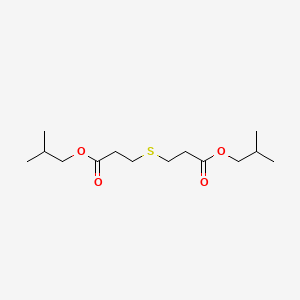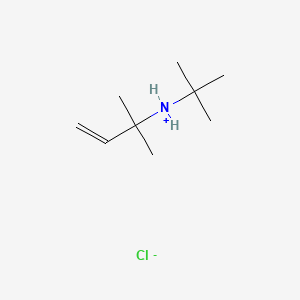
3-tert-Butylamino-3-methyl-1-butene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butylamino-3-methyl-1-butene hydrochloride is an organic compound with a unique structure that includes a tert-butylamino group and a methyl group attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylamino-3-methyl-1-butene hydrochloride typically involves the reaction of 3-methyl-1-butene with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butylamino-3-methyl-1-butene hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in a variety of substituted butene compounds.
Applications De Recherche Scientifique
3-tert-Butylamino-3-methyl-1-butene hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-tert-Butylamino-3-methyl-1-butene hydrochloride involves its interaction with molecular targets through its functional groups. The tert-butylamino group can participate in hydrogen bonding and electrostatic interactions, while the butene backbone can undergo addition reactions. These interactions can influence various biochemical pathways and molecular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-tert-Butylamino-1-propanol hydrochloride: Similar in structure but with a different backbone, leading to different reactivity and applications.
3-Methyl-1-butene: Shares the butene backbone but lacks the tert-butylamino group, resulting in different chemical properties and uses.
Uniqueness
3-tert-Butylamino-3-methyl-1-butene hydrochloride is unique due to the presence of both the tert-butylamino group and the methyl group on the butene backbone. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Propriétés
Numéro CAS |
1189-79-3 |
|---|---|
Formule moléculaire |
C9H20ClN |
Poids moléculaire |
177.71 g/mol |
Nom IUPAC |
tert-butyl(2-methylbut-3-en-2-yl)azanium;chloride |
InChI |
InChI=1S/C9H19N.ClH/c1-7-9(5,6)10-8(2,3)4;/h7,10H,1H2,2-6H3;1H |
Clé InChI |
OCTBLEATZRDLOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[NH2+]C(C)(C)C=C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13756472.png)
![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)

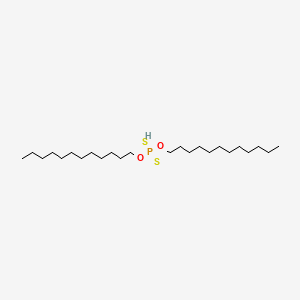
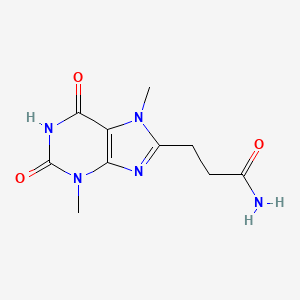
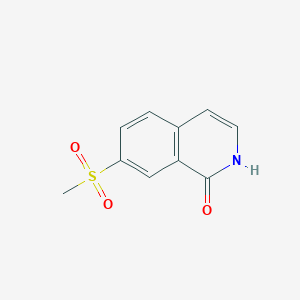


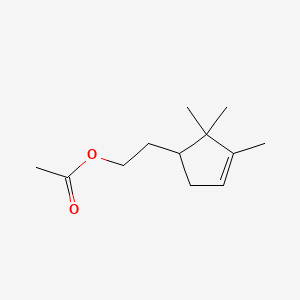

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13756531.png)
